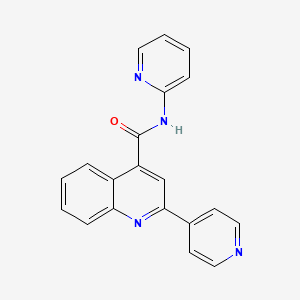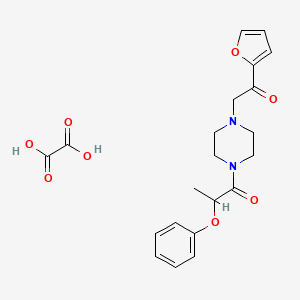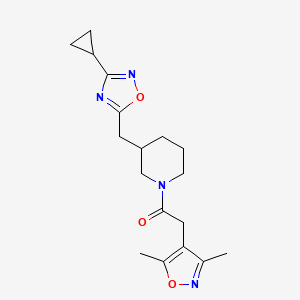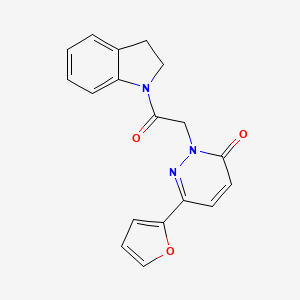
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone” is a compound that contains an indole nucleus, which is found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful in developing new derivatives . This compound also contains a 1,2,4-oxadiazole ring, which is composed of two nitrogen atoms and one oxygen atom .
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Chemistry
Research on the compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone and its derivatives focuses primarily on their synthesis and applications in heterocyclic chemistry, exploring their potential in creating new pharmacological agents due to their structural diversity and biological activities.
Synthesis and Antimicrobial Activities : Derivatives of the compound have been synthesized with varying heterocyclic frameworks, showing promising antimicrobial and antimycobacterial activities. For example, derivatives involving nicotinic acid hydrazide have been explored for their potential in treating microbial infections, highlighting the versatile nature of these compounds in drug development (R.V.Sidhaye et al., 2011).
Novel Synthesis Approaches : Advanced synthetic methodologies have enabled the creation of complex bicycles with fused pyrrole, indole, oxazole, and imidazole rings, demonstrating the compound's utility in generating diverse heterocyclic systems that could serve as key intermediates for further pharmaceutical exploration (A. Katritzky et al., 2004).
Biological Activity Enhancement : Modifications of the core structure have been undertaken to enhance biological activity. For instance, incorporating isoxazole, 1,2,4-oxadiazole, and (1H-pyrazol-4-yl)-methanone oxime derivatives has been shown to improve antibacterial properties, demonstrating the flexibility of this compound's framework in medicinal chemistry applications (Bhavanarushi Sangepu et al., 2016).
Catalysis and Material Science
- Organocatalytic Applications : The compound's derivatives have also found applications in organocatalysis, enabling the construction of spirooxindole derivatives with high enantiopurity and structural diversity. This showcases the compound's relevance in asymmetric synthesis, contributing to the development of molecules with potential therapeutic value (Xiao-Hua Chen et al., 2009).
Advanced Heterocyclic Compound Synthesis
- Polyheterocyclic Systems Construction : The versatility of the compound extends to the construction of unique polyheterocyclic systems, such as eight- or nine-membered rings through multicomponent reactions. This underscores the compound's utility in creating novel heterocyclic structures that could be explored for various pharmacological applications (Jun‐Jie Cao et al., 2019).
Eigenschaften
IUPAC Name |
1H-indol-3-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(12-7-16-13-4-2-1-3-11(12)13)19-6-5-10(8-19)14-17-9-21-18-14/h1-4,7,9-10,16H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOKEPNZIWDTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)



![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2651833.png)


![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)
![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)
